molecular formula C9H27SbSi3 B3151098 Tris(trimethylsilyl)antimony CAS No. 7029-27-8

Tris(trimethylsilyl)antimony

Cat. No.: B3151098
CAS No.: 7029-27-8
M. Wt: 341.33 g/mol
InChI Key: SFHJDYHBPMNNKO-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)antimony is a chemical compound with the molecular formula C9H27SbSi3 . It has a molecular weight of 341.33 g/mol . It is used in research and has applications in the doping of SiGe and the creation of nanowires .


Synthesis Analysis

This compound has been used in the synthesis of highly crystalline InSb quantum dots (QDs). The synthesis process involves the transsilyation of In(O2CCH3)3 with this compound in the presence of coordinating ligands .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, twenty-seven hydrogen atoms, one antimony atom, and three silicon atoms .


Chemical Reactions Analysis

This compound has been used in the preparation of InSb Quantum Dots . The key experimental challenge in fabricating InSb QDs is preparing a suitable Sb-precursor in the correct oxidation state that reacts with the In-precursor in a controllable manner .

Mechanism of Action

Target of Action

Tris(trimethylsilyl)antimony is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate.

Mode of Action

The compound interacts with its targets through chemical reactions. The specifics of these interactions depend on the particular reaction in which this compound is used. For example, it has been used for the preparation of InSb Quantum Dots .

Biochemical Pathways

This compound is involved in the synthesis of InSb Quantum Dots . The compound reacts with other reactants in a controlled manner to form these quantum dots. The exact biochemical pathways and their downstream effects are complex and depend on the specific conditions of the reaction .

Pharmacokinetics

Safety data sheets indicate that it is a liquid substance .

Result of Action

The result of this compound’s action is the formation of the desired end product of the chemical reaction in which it is used. For instance, in the synthesis of InSb Quantum Dots, the compound contributes to the formation of these quantum dots .

Safety and Hazards

Inhalation of vapors or particulates of Tris(trimethylsilyl)antimony may irritate the respiratory tract. Overexposure may produce symptoms such as coughing, headache, and nausea. It may also cause skin irritation and may be harmful if swallowed .

Relevant Papers

Several papers have been published on the synthesis and use of this compound, particularly in the preparation of InSb Quantum Dots . These papers provide valuable insights into the properties and potential applications of this compound.

Biochemical Analysis

Biochemical Properties

Tris(trimethylsilyl)antimony plays a significant role in biochemical reactions, particularly in the synthesis of antimony-containing quantum dots . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of InSb quantum dots. The nature of these interactions involves the binding of this compound to specific sites on the biomolecules, leading to the stabilization and formation of the desired quantum dots .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Understanding these temporal effects is crucial for optimizing the use of this compound in research and applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting the formation of quantum dots . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Identifying the optimal dosage is essential for maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can modulate the activity of specific enzymes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical properties and effects . The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are critical for optimizing the use of this compound in research and applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Properties

InChI

InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHJDYHBPMNNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27SbSi3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333973
Record name Tris(trimethylsilyl)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7029-27-8
Record name Tris(trimethylsilyl)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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